molecular formula C20H17ClN2O2S B4281929 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide

5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide

Cat. No. B4281929
M. Wt: 384.9 g/mol
InChI Key: XIVTWAFNBVBENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzylthiophene carboxamides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cell division and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its potential as a new antimicrobial agent. It has also shown promising results in cancer treatment studies. However, one limitation is that the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.

Future Directions

There are several future directions for research on 5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide. One potential direction is to further investigate its potential as a new antimicrobial agent, as well as its toxicity and pharmacokinetic properties. Another direction is to study its mechanism of action in more detail, to better understand how it works and how it can be optimized for use in cancer treatment. Additionally, further studies could explore the potential of this compound for use in other scientific research fields, such as inflammation and autoimmune diseases.

Scientific Research Applications

5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential use in cancer treatment, as it has shown cytotoxic activity against various cancer cell lines.

properties

IUPAC Name

5-benzyl-2-[[2-(2-chlorophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-17-9-5-4-8-14(17)11-18(24)23-20-16(19(22)25)12-15(26-20)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVTWAFNBVBENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(S2)NC(=O)CC3=CC=CC=C3Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide
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5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide
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5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide
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5-benzyl-2-{[(2-chlorophenyl)acetyl]amino}-3-thiophenecarboxamide

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